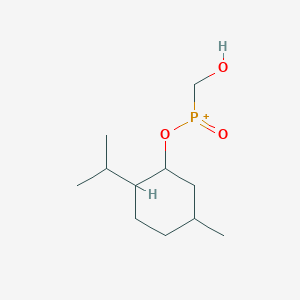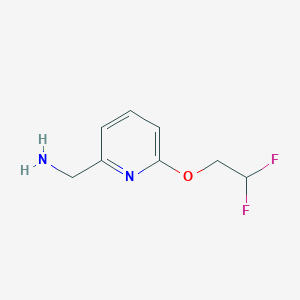
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the intermediate 6-(2,2-difluoroethoxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases mediated by specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with glucagon-like peptide-1 (GLP-1) receptors, affecting glucose metabolism and insulin secretion .
Comparison with Similar Compounds
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine can be compared with other similar compounds, such as:
(6-(2,2-Difluoroethoxy)pyridin-2-yl)ethanamine: This compound has a similar structure but with an ethanamine group instead of a methanamine group.
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanol: This compound has a methanol group instead of a methanamine group.
(6-(2,2-Difluoroethoxy)pyridin-2-yl)acetic acid: This compound has an acetic acid group instead of a methanamine group.
These comparisons highlight the unique properties of this compound, which make it valuable for specific research applications.
Properties
Molecular Formula |
C8H10F2N2O |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-3-1-2-6(4-11)12-8/h1-3,7H,4-5,11H2 |
InChI Key |
HAXNPSBLUUVYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


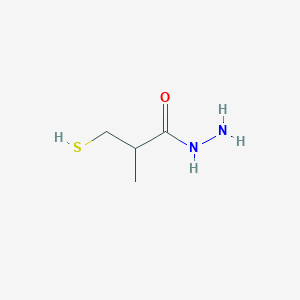
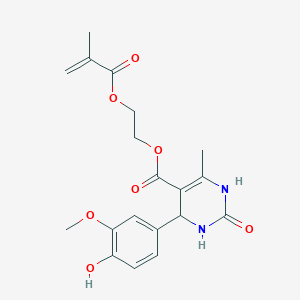
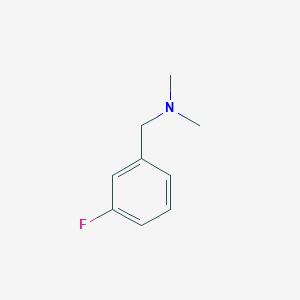
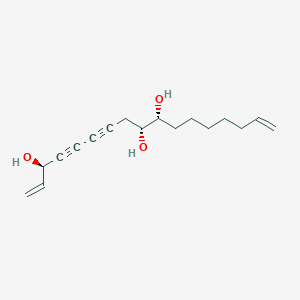


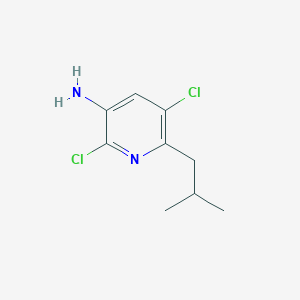
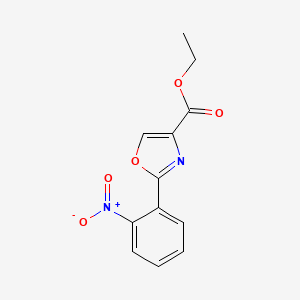
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)

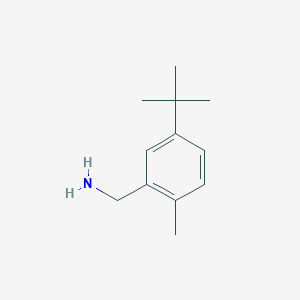
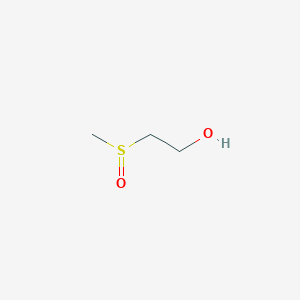
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
